Product packaging for 3,4,5-Trihydroxyphenylalanine(Cat. No.:CAS No. 16032-83-0)

3,4,5-Trihydroxyphenylalanine

Cat. No.: B231980
CAS No.: 16032-83-0
M. Wt: 213.19 g/mol
InChI Key: KQZQZOQFUQXPLW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trihydroxyphenylalanine (5-OH-DOPA, CAS 16032-83-0) is a trihydroxylated amino acid with significant interest in neurobiological and biochemical research. This compound serves as a key precursor in the formation of topa quinone, a redox-active cofactor . Research indicates that upon oxidation in solution, it forms a compound identified as topa quinone, which acts as a potent agonist for non-N-methyl-D-aspartate (non-NMDA) glutamate receptors . This mechanism underlines its research value in modeling excitotoxic processes, a form of neuronal cell death linked to the overactivation of glutamate receptors . Studies on central neurons show that solutions of its derivative are toxic to cortical neurons in culture, and this toxicity can be blocked by non-NMDA receptor antagonists, suggesting a potential role in excitotoxicity, particularly within dopaminergic pathways . Beyond mammalian systems, this compound has been identified in primitive nervous systems, such as in the sea anemone Metridium senile , where it is enriched in specific neuronal vesicles. It undergoes autoxidation more readily than L-DOPA or dopamine, although its quinone form may exhibit lower reactivity with membrane proteins . Furthermore, the compound can be formed in vitro through the tyrosinase-mediated hydroxylation of peptidyl-DOPA in peptides related to mussel adhesive protein, revealing a novel enzymatic pathway for its generation . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your investigative work. It is intended For Research Use Only and is not approved for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5 B231980 3,4,5-Trihydroxyphenylalanine CAS No. 16032-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16032-83-0

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1

InChI Key

KQZQZOQFUQXPLW-YFKPBYRVSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N

Synonyms

3,4,5-TOPA
3,4,5-trihydroxyphenylalanine
3,5-dihydroxytyrosine
5-hydroxydopa
5-hydroxydopa hydrochloride
5-hydroxydopa, (L)-isomer
5-OH-dopa

Origin of Product

United States

Biosynthesis and Biogenesis Pathways of 3,4,5 Trihydroxyphenylalanine and Its Quinone Derivatives

Enzymatic Formation Mechanisms

Tyrosinase, a copper-containing enzyme, is central to the biosynthesis of TOPA. acs.orgresearchgate.net It catalyzes the o-hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. acs.orgresearchgate.netscispace.com The formation of TOPA through this enzymatic action involves the hydroxylation of 3,4-dihydroxyphenylalanine (DOPA), which itself is a product of the hydroxylation of tyrosine. vulcanchem.comnih.gov

The process begins with the hydroxylation of tyrosine to DOPA. vulcanchem.comacs.org Subsequently, tyrosinase can further hydroxylate DOPA to form TOPA. vulcanchem.comnih.gov This sequential hydroxylation has been observed in peptides, where tyrosine residues are first converted to DOPA and then further hydroxylated to TOPA. nih.gov The reaction is dependent on high concentrations of tyrosinase. nih.gov Interestingly, the formation of TOPA appears to be a direct function of tyrosinase activity rather than the nucleophilic addition of water to dopaquinone (B1195961). nih.gov

Research on a decapeptide related to mussel adhesive protein demonstrated this sequential hydroxylation, where Tyr-9 was first hydroxylated to Dopa, followed by the hydroxylation of Tyr-5, and finally, Dopa-9 was hydroxylated to Topa. nih.gov The resulting TOPA was identified as 3,4,5-trihydroxyphenylalanine. nih.gov Similar formation of peptidyl-TOPA has been observed in other peptides upon incubation with tyrosinase, highlighting this as a potential post-translational modification. nih.govnih.gov

The mechanism of tyrosinase-mediated hydroxylation involves the binding of the phenolic substrate to the dicopper center of the enzyme. acs.org This binding facilitates an electrophilic attack on the ortho position of the aromatic ring by a coordinated dioxygen species, leading to the formation of the catechol derivative. acs.org

Table 1: Key Enzymes and Substrates in TOPA Biosynthesis

Enzyme/CompoundRole in TOPA Biosynthesis
Tyrosinase A copper-containing enzyme that catalyzes the hydroxylation of tyrosine to DOPA and the subsequent hydroxylation of DOPA to TOPA. acs.orgresearchgate.netvulcanchem.comnih.gov
Tyrosine A precursor amino acid that is hydroxylated by tyrosinase to form DOPA. vulcanchem.comacs.org
3,4-Dihydroxyphenylalanine (DOPA) An intermediate compound formed from the hydroxylation of tyrosine. It is further hydroxylated by tyrosinase to yield TOPA. vulcanchem.comnih.gov
This compound (TOPA) The final product of the sequential hydroxylation of tyrosine and DOPA by tyrosinase. nih.gov

The formation of TOPA quinone, a critical cofactor, occurs through the post-translational modification of tyrosine residues within proteins. This process is essential for the function of certain copper-containing enzymes.

Copper ions are indispensable for the biogenesis of TOPA quinone. acs.orgresearchgate.net Tyrosinase, the enzyme responsible for this transformation, contains a binuclear copper active site. nih.govpnas.org The copper ions in the active site bind molecular oxygen, forming a reactive peroxide intermediate. pnas.org This intermediate is crucial for the hydroxylation of the tyrosine residue. The binding of the phenolate (B1203915) to one of the copper centers is believed to trigger the electrophilic attack at the ortho position of the aromatic ring, leading to the formation of the hydroxylated product. acs.org

The oxidoreductase activity of tyrosinase is facilitated by the reversible transfer of electrons through the copper ions, which cycle between Cu(I) and Cu(II) states. researchgate.net Both copper sites are active in the presence of molecular oxygen. researchgate.net Each copper ion is coordinated by three histidine residues within the enzyme's polypeptide chain. researchgate.net

Evidence also points towards a self-catalytic mechanism in the formation of 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ), a related cofactor, in yeast copper amine oxidase. researchgate.net This suggests that under certain conditions, the biogenesis of these quinone cofactors may not be solely dependent on external enzymatic activity but can also be an inherent, self-driven process within the protein environment. While the primary focus here is on TOPA, the existence of self-catalytic mechanisms for similar quinone cofactors is a noteworthy aspect of their biogenesis.

Post-Translational Modification of Tyrosine Residues for Cofactor Biogenesis

Non-Enzymatic Generation Pathways

Beyond enzymatic pathways, this compound can also be formed through non-enzymatic processes. One such pathway is the autoxidation of dihydroxyphenylalanine (DOPA) in physiological solutions. researchgate.net This process can lead to the formation of various hydroxylated and quinone-based products, including TOPA. researchgate.net

Involvement of Oxidative Processes in Compound Formation

The formation of this compound (TOPA), also known as 6-hydroxydopa, and its subsequent oxidation to TOPA quinone are processes intricately linked to oxidative reactions. These transformations can occur through both non-enzymatic autoxidation and enzyme-catalyzed pathways, playing a role in various biological contexts.

Non-Enzymatic Autoxidation

Under physiological conditions, 3,4-dihydroxyphenylalanine (DOPA) can undergo autoxidation to generate both TOPA and TOPA quinone. wiley.comnih.gov This non-enzymatic conversion is a time-dependent process influenced by the surrounding chemical environment. For instance, in physiological solutions, a partial conversion of DOPA to TOPA and TOPA quinone has been observed. nih.gov

The stability of TOPA and its quinone derivative is significantly dependent on pH. wiley.comnih.gov Research has shown that TOPA is the more predominant species in acidic environments (pH below 5-6), while TOPA quinone is more dominant at physiological pH levels. wiley.comnih.gov This conversion from TOPA to TOPA quinone is reversible upon acidification. wiley.comnih.gov The autoxidation of DOPA can be substantially decreased in more acidic conditions (pH ≤ 3). wiley.comnih.gov Furthermore, the presence of ferrous ions, particularly in conjunction with hydrogen peroxide, can accelerate the non-enzymatic conversion of DOPA to TOPA and its subsequent oxidation to TOPA quinone. tandfonline.com

Studies have also explored the chemical simulation of TOPA quinone biogenesis. It was proposed that the formation of the hydroxyquinone from a catechol, such as DOPA, results from the reaction of the corresponding o-quinone with hydrogen peroxide (H₂O₂), which is generated during the autoxidation of the catechol itself. acs.org This challenges the previously held belief that the formation of the benzenetriol intermediate was due to the conjugate addition of water to the o-quinone. acs.org

Enzymatic Oxidation

Tyrosinase-Mediated Oxidation

Tyrosinase (EC 1.14.18.1), a copper-containing enzyme, is a key catalyst in the biosynthesis of melanins and other catecholic compounds. nih.govmdpi.com It facilitates the oxidation of both phenols and catechols to their corresponding o-quinones. mdpi.com Tyrosinase can catalyze multiple steps leading to the formation of TOPA quinone from tyrosine. tandfonline.com The process involves the hydroxylation of tyrosine to DOPA, the oxidation of DOPA to dopaquinone, the subsequent hydroxylation of dopaquinone to TOPA, and finally, the oxidation of TOPA to TOPA quinone. tandfonline.com

The oxidation of DOPA by tyrosinase yields o-dopaquinone. nih.gov This intermediate can then undergo hydroxylation, a process that is more significant at acidic pH (≤ 5.0), leading to the accumulation of TOPA. nih.gov TOPA itself is a substrate for tyrosinase, which oxidizes it to o-topaquinone. nih.gov The presence of ascorbic acid has been shown to lead to a pronounced formation of 5-OH-DOPA during the enzymatic oxidation of DOPA by tyrosinase. medicaljournalssweden.se

In the context of peptides, tyrosinase has been observed to hydroxylate peptidyl-DOPA residues to form peptidyl-TOPA. nih.gov This suggests that the formation of TOPA is a direct function of the enzyme rather than a non-enzymatic addition of water to dopaquinone. nih.gov

Role of Copper Amine Oxidases

In copper amine oxidases (CAOs), the TOPA quinone cofactor is essential for their catalytic activity. tandfonline.comresearchgate.netnih.govresearchgate.net This cofactor is generated from a post-translational modification of a specific tyrosine residue within the enzyme's active site. tandfonline.comnih.gov This biogenesis is a self-catalytic process that requires the presence of a copper ion and molecular oxygen. researchgate.netnih.gov

The proposed mechanism involves the hydroxylation of the precursor tyrosine to DOPA, followed by oxidation to dopaquinone. researchgate.net Subsequent hydroxylation leads to TOPA, which is then oxidized to the active TOPA quinone cofactor. researchgate.net The copper ion at the active site is believed to play a crucial role, primarily in catalyzing the quinonization steps from DOPA to dopaquinone and from TOPA to TOPA quinone. researchgate.net Studies with nickel-substituted amine oxidase have shown that other metals can also support the transformation of the precursor tyrosine to the quinone cofactor, suggesting a mechanism involving direct electron transfer from the metal-coordinated tyrosinate to dioxygen. nih.gov

Data Tables

Table 1: pH Dependence of TOPA and TOPA Quinone Formation

pH RangeDominant SpeciesConversion ProcessReference(s)
< 5-6This compound (TOPA)Reversible upon acidification wiley.comnih.gov
Physiological pHTOPA QuinoneAutoxidation of TOPA wiley.comnih.gov
≤ 3Decreased conversion from DOPAReduced autoxidation wiley.comnih.gov
≤ 5.0Accumulation of TOPA from o-dopaquinoneEnzymatic (Tyrosinase) nih.gov

Table 2: Key Molecules in the Oxidative Formation of TOPA and its Quinone

MoleculeRolePathwayReference(s)
3,4-Dihydroxyphenylalanine (DOPA)PrecursorAutoxidation and Enzymatic wiley.comnih.govtandfonline.com
TyrosinaseEnzymeCatalyzes oxidation of Tyrosine, DOPA, and TOPA tandfonline.comnih.govnih.gov
Copper (Cu²⁺)Cofactor/CatalystIn Copper Amine Oxidases for quinonization steps researchgate.netnih.gov
Hydrogen Peroxide (H₂O₂)ReactantReacts with o-quinone in a proposed autoxidation pathway acs.org
Ascorbic AcidModulatorPromotes 5-OH-DOPA formation during enzymatic oxidation of DOPA medicaljournalssweden.se

Compound Names Mentioned

Biochemical Roles and Enzymatic Functions of 3,4,5 Trihydroxyphenylalanine Quinone Tpq

Role as a Redox Cofactor in Copper Amine Oxidases (CAOs)

3,4,5-Trihydroxyphenylalanine quinone (TPQ), a derivative of the amino acid tyrosine, serves as a pivotal redox cofactor in copper amine oxidases (CAOs). wikipedia.org These enzymes, found across bacteria, fungi, plants, and animals, are crucial for the oxidative deamination of primary amines. wikipedia.org The TPQ cofactor is synthesized post-translationally from a conserved tyrosine residue within the enzyme's active site. nih.govhmdb.ca This biogenesis is a self-processing event that requires the presence of a copper ion and molecular oxygen. nih.govnih.gov

The catalytic mechanism of primary amine oxidation by TPQ-containing CAOs follows a ping-pong kinetic model, which is divided into two half-reactions: a reductive half-reaction and an oxidative half-reaction. nih.govmdpi.com

Reductive Half-Reaction:

Schiff Base Formation: The process begins with the nucleophilic attack of the primary amine substrate on the C5 carbonyl carbon of the TPQ cofactor. mdpi.com This forms a covalent intermediate known as a substrate Schiff base. nih.govmdpi.com

Proton Abstraction and Rearrangement: A conserved aspartate residue in the active site acts as a base, abstracting a proton from the alpha-carbon of the substrate. nih.govmdpi.com This leads to the formation of a product Schiff base intermediate through rearrangement. mdpi.com

Hydrolysis: The product Schiff base is then hydrolyzed, releasing the aldehyde product and the reduced form of the cofactor, aminophenol (TPQred). mdpi.comrsc.org

Oxidative Half-Reaction:

Reoxidation of the Cofactor: The reduced TPQ cofactor is reoxidized back to its active quinone form by molecular oxygen. researchgate.netmdpi.com This step involves the transfer of electrons from the reduced cofactor to O2. rsc.org

Product Release: This reoxidation process is accompanied by the release of ammonia (B1221849) and hydrogen peroxide, completing the catalytic cycle and regenerating the enzyme for another round of oxidation. nih.govmdpi.com

The copper ion is believed to be primarily involved in the oxidative half-reaction, facilitating the reduction of O2 to hydrogen peroxide. rsc.orgscispace.com

Copper amine oxidases exhibit a broad range of substrate specificities, oxidizing various primary amines from small molecules like methylamine (B109427) to larger biogenic amines such as histamine (B1213489) and tyramine. mdpi.comresearchgate.net Despite significant conservation in the active site structure, including the TPQ cofactor and the copper-binding site, the substrate preferences can vary considerably among CAOs from different organisms. researchgate.netnih.gov

This variability in substrate specificity is attributed to subtle differences in the amino acid residues that line the substrate access channel leading to the buried active site. umn.edunih.gov The size, shape, and chemical nature of this channel influence which substrates can efficiently reach the active site and interact with the TPQ cofactor. umn.edu For instance, studies on a CAO from Hansenula polymorpha have shown that the enzyme is more effective at oxidizing ethylamine (B1201723) than the bulkier benzylamine, with structural analyses revealing differences in how these substrates are accommodated within the active site. umn.edu The positioning of the substrate for nucleophilic attack on TPQ and the specific interactions with surrounding residues are key determinants of catalytic efficiency. umn.edu

Interactive Table: Substrate Specificity of Various Copper Amine Oxidases

Enzyme Source Preferred Substrates Poor Substrates
Arthrobacter globiformis 2-Phenylethylamine, Tyramine Benzylamine
Hansenula polymorpha (HPAO-1) Ethylamine Benzylamine
Human Vascular Adhesion Protein-1 (VAP-1) Methylamine, Aminoacetone
Human Diamine Oxidase (DAO) Histamine, Diamines
Pea Seedling Polyamines (Spermine, Spermidine)

A key outcome of the catalytic cycle of copper amine oxidases is the production of hydrogen peroxide (H₂O₂). proteopedia.orgmdpi.com During the oxidative half-reaction, the reduced TPQ cofactor (aminophenol) is reoxidized by molecular oxygen. researchgate.netrsc.org This process involves the transfer of two electrons from the cofactor to an oxygen molecule, which is subsequently reduced to H₂O₂. rsc.orgacs.org

The production of H₂O₂ is a fundamental aspect of CAO function and has significant biological implications. rsc.org Hydrogen peroxide is a reactive oxygen species (ROS) that can act as a signaling molecule in various cellular processes. nih.gov In plants, for example, H₂O₂ generated by apoplastic CAOs is involved in cell wall maturation and programmed cell death. frontiersin.org The generation of H₂O₂ is tightly linked to the oxidation of the primary amine substrate, with one molecule of H₂O₂ being produced for every molecule of amine that is converted to an aldehyde. proteopedia.orgmdpi.com

Involvement in Diverse Biological Processes Regulated by TPQ-Dependent Enzymes

The activity of TPQ-dependent copper amine oxidases has a significant impact on a variety of biological processes, largely through the regulation of amine levels and the production of bioactive molecules like aldehydes and hydrogen peroxide. rsc.org

Copper amine oxidases play a crucial role in maintaining the homeostasis of intracellular and extracellular mono- and polyamines. nih.govfrontiersin.org Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell growth, differentiation, and other fundamental cellular functions. frontiersin.org

TPQ-containing enzymes, including diamine oxidases (DAOs) and polyamine oxidases (PAOs), catalyze the oxidative deamination of these amines. frontiersin.orgnih.gov For instance, DAOs show a preference for diamines like putrescine, while some PAOs can oxidize spermidine and spermine. nih.gov This enzymatic activity serves to control the cellular concentrations of these potent signaling molecules. In plants, the catabolism of polyamines by CAOs is involved in developmental processes and stress responses. frontiersin.org In mammals, the regulation of biogenic amines by CAOs is critical for various physiological functions, and dysregulation is associated with several diseases. nih.gov For example, human diamine oxidase is involved in the degradation of histamine. researchgate.net

The processes of cell growth, proliferation, and differentiation are intricately linked to the activity of TPQ-dependent enzymes. rsc.orgtelight.eu Cell proliferation involves an increase in the number of cells, while differentiation is the process by which cells become specialized. telight.euyoutube.com There is often an inverse relationship between proliferation and differentiation, which is crucial for tissue homeostasis. telight.eu

The regulation of polyamine levels by CAOs directly impacts these cellular events, as polyamines are known to be essential for cell proliferation. frontiersin.org By catabolizing polyamines, CAOs can modulate the rates of cell growth and division. nih.gov Furthermore, the products of the CAO reaction, particularly hydrogen peroxide, can act as signaling molecules that influence cell fate. rsc.orgfrontiersin.org For instance, H₂O₂ produced by plant CAOs is involved in cell wall stiffening and differentiation. frontiersin.org In the context of cancer, altered levels of growth factors can lead to uncontrolled cell proliferation, and the enzymes that regulate bioactive amines can play a role in this process. nih.gov

Plant Development and Abiotic Stress Responses

The function of TPQ is intrinsically linked to the activity of CuAOs, which modulate plant development and stress responses primarily through the catabolism of polyamines (PAs) such as putrescine and cadaverine. oup.comnih.govfrontiersin.org This enzymatic process is a significant source of hydrogen peroxide (H₂O₂), a potent signaling molecule in plants that mediates responses to both developmental cues and environmental challenges. nih.govsinica.edu.twnih.govroutledge.comtaylorfrancis.com

Research Findings:

H₂O₂ Production and Signaling: The H₂O₂ generated by the CuAO-catalyzed oxidation of PAs is not merely a byproduct but a central messenger in various signaling pathways. oup.comsinica.edu.twusp.br This H₂O₂ participates in cell wall maturation and stiffening, processes vital for plant structure and defense. oup.commdpi.com Furthermore, PA-derived H₂O₂ is implicated in the regulation of stomatal closure, a critical mechanism for controlling water loss during drought stress. mdpi.comsemanticscholar.org Studies on Arabidopsis thaliana have shown that specific CuAOs, such as AtCuAOδ, are upregulated by the stress hormone abscisic acid (ABA) and contribute to H₂O₂ accumulation in guard cells, leading to stomatal closure. semanticscholar.org

Hormonal Crosstalk and Stress-Induced Plasticity: CuAOs and their TPQ cofactor are key nodes in the complex network of hormone signaling that governs plant responses to stress. uniroma3.itnih.gov There is significant crosstalk between PA metabolism and the signaling pathways of hormones like ABA, jasmonic acid (JA), and auxin. uniroma3.itnih.gov For instance, the expression of CuAO genes can be induced by wounding and JA treatment in chickpea (Cicer arietinum). uniroma3.it This integration of signals allows plants to exhibit phenotypic plasticity—adjusting their growth and development to better cope with adverse conditions. uniroma3.itnih.gov

Nitric Oxide (NO) Production: Beyond H₂O₂, CuAO activity is also linked to the production of nitric oxide (NO), another critical signaling molecule in plant stress responses. mdpi.comoup.com In Arabidopsis, the AtCuAO8 enzyme has been shown to influence arginine availability, which is a precursor for NO synthesis. oup.com Mutants lacking this enzyme show reduced NO production in response to salt stress, indicating a regulatory role for TPQ-containing enzymes in the NO signaling pathway. oup.com This interplay between H₂O₂, PAs, and NO is crucial for coordinating plant defenses against a range of abiotic stresses. mdpi.comfrontiersin.org

Enzyme FamilyKey SubstratesKey ProductsRole in Development & Stress ResponsePlant Species Studied
Copper Amine Oxidases (CuAOs) Putrescine, Cadaverine, Spermidine frontiersin.orgoup.comHydrogen Peroxide (H₂O₂), Ammonium (B1175870) (NH₄⁺), Aminoaldehydes uniroma3.itnih.govoup.comH₂O₂ signaling, stomatal closure, cell wall lignification, hormone crosstalk (ABA, JA), NO production pathway regulation. uniroma3.itoup.comsemanticscholar.orgoup.comArabidopsis thaliana, Pisum sativum (pea), Cicer arietinum (chickpea), Nicotiana tabacum (tobacco), Glycine max (soybean) uniroma3.itsemanticscholar.orgoup.com

Nutrient (Carbon and Nitrogen) Metabolism

TPQ-containing CuAOs are directly involved in nutrient recycling, providing a crucial link between the metabolism of nitrogen-containing polyamines and the central carbon and nitrogen assimilation pathways of the plant. oup.comfrontiersin.org This function is vital for nutrient homeostasis, especially under stress conditions that may necessitate the remobilization of resources.

Research Findings:

Nitrogen Recycling: The catalytic reaction of CuAOs results in the terminal catabolism of polyamines, releasing ammonium (NH₄⁺). uniroma3.itnih.govoup.com This ammonium can be directly re-assimilated into the plant's nitrogen metabolism, for instance through the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle, to synthesize amino acids and other essential nitrogenous compounds. oup.comfrontiersin.org This process represents a significant pathway for nitrogen recycling, allowing the plant to salvage nitrogen from PAs. oup.com

Carbon Metabolism Integration: The second product of PA oxidation, an aminoaldehyde, serves as a bridge to carbon metabolism. nih.govfrontiersin.org The oxidation of putrescine yields 4-aminobutanal, which is subsequently converted by an aminoaldehyde dehydrogenase into γ-aminobutyric acid (GABA). uniroma3.itnih.govfrontiersin.org GABA, a known signaling molecule and metabolite, can be further metabolized into succinate, an intermediate of the Krebs cycle (citric acid cycle). nih.govfrontiersin.org This metabolic route effectively channels carbon skeletons derived from polyamines into the central energy-producing pathways of the cell, highlighting a direct link between PA catabolism and primary carbon metabolism. nih.govfrontiersin.org This connection is particularly important during stress, where GABA accumulation is often observed. uniroma3.it

Enzyme / PathwaySubstrate(s)Product(s)Metabolic Contribution
Copper Amine Oxidase (CuAO) Polyamines (e.g., Putrescine) nih.govoup.comAmmonium (NH₄⁺), 4-Aminobutanal nih.govoup.comNitrogen Recycling: Releases assimilable ammonium. oup.com
Aminoaldehyde Dehydrogenase 4-Aminobutanal nih.govfrontiersin.orgγ-Aminobutyric acid (GABA) nih.govfrontiersin.orgLink to Carbon Metabolism: Produces GABA. uniroma3.it
GABA Transaminase / Succinic Semialdehyde Dehydrogenase GABA nih.govSuccinate nih.govKrebs Cycle Input: Feeds carbon skeletons into central energy metabolism. nih.gov

Neurochemical and Cellular Signaling Implications of 3,4,5 Trihydroxyphenylalanine Derivatives

Excitotoxic Mechanisms of 3,4,5-Trihydroxyphenylalanine Quinone

The oxidized form of this compound, known as TOPA quinone, is a potent neurotoxin that exerts its effects through the excitotoxicity pathway. nih.govtandfonline.com This process involves the overactivation of glutamate (B1630785) receptors, leading to neuronal damage and death. frontiersin.org Research indicates that TOPA quinone is not a direct agonist of all glutamate receptors but shows specificity for non-N-methyl-D-aspartate (non-NMDA) type receptors. nih.govumich.edu

Studies have demonstrated that the neurotoxic properties of TOPA are attributable to its oxidation product, TOPA quinone, which functions as a non-NMDA glutamatergic agonist. nih.govnih.govpnas.org When solutions of TOPA are applied to neuronal preparations, they elicit glutamatergic responses that are predominantly mediated by non-NMDA receptors. nih.govpnas.org The pharmacological activity is dependent on the oxidation of TOPA into its quinone form, a process that occurs at physiological pH. nih.govfrontiersin.org This excitatory action is blocked by non-NMDA receptor antagonists, confirming the specific nature of the interaction. umich.edunih.gov The conversion of TOPA to TOPA quinone introduces a novel mechanism for neurodegeneration, particularly in endogenous processes within the brain. frontiersin.org

TOPA quinone's excitotoxic effects are mediated through its interaction with specific subtypes of non-NMDA receptors, namely α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. umich.edunih.govmdpi.com Research has shown that 6-hydroxy-DOPA (TOPA) can displace [3H]AMPA binding in rodent brain tissue, with a potency comparable to that of kainate. umich.edu The IC50 value for this displacement was reported to be 32 μM. umich.edu Furthermore, at a concentration of 100 μM, 6-hydroxy-DOPA was also found to displace 20% of [3H]kainate binding. umich.edu These findings suggest a selective interaction with AMPA receptors and, to a lesser extent, with kainate receptors. umich.edu The neurotoxic damage and electrophysiological responses produced by 6-hydroxy-DOPA are blocked by the specific non-NMDA receptor antagonist CNQX, but not by NMDA receptor antagonists, further implicating AMPA and kainate receptors in its mechanism of action. umich.edunih.gov

Receptor TypeInteractionEvidence
AMPA Receptors Acts as a selective displacer of [3H]AMPA binding.IC50 value of 32 μM for displacement of [3H]AMPA binding. umich.edu
Kainate Receptors Displaces [3H]kainate binding to a lesser extent.At 100 μM, displaces 20% of [3H]kainate binding. umich.edu
NMDA Receptors Does not displace binding to NMDA receptors.Ineffective as a displacer of binding to NMDA receptors. umich.edu

The formation of TOPA quinone from the catecholamine precursor L-DOPA introduces a significant mechanism for catecholamine-induced neurotoxicity. nih.govfrontiersin.org Catecholamines themselves are chemically unstable and can produce neurotoxic degradation products. pnas.org The oxidative conversion of L-DOPA to TOPA quinone, a potent excitotoxin, links catecholamine metabolism directly to excitotoxic neuronal death. nih.govfrontiersin.org This is particularly relevant for dopaminergic neurons and their target areas, where the local concentration of these compounds can be high. umich.edupnas.org The generation of TOPA quinone within catecholamine-containing cells provides a plausible explanation for the selective vulnerability of these neurons in certain neurodegenerative diseases. umich.edufrontiersin.org

Cellular Redox Homeostasis and Oxidative Stress

This compound and its derivatives exhibit a dual role in cellular redox homeostasis, acting as both antioxidants and pro-oxidants depending on the molecular environment. up.pttandfonline.comresearchgate.net This paradoxical behavior is attributed to the chemical properties of the trihydroxyphenyl group.

Derivatives of this compound have demonstrated significant free radical scavenging capabilities. sapub.orgnih.govmdpi.com The presence of the 3,4,5-trihydroxyphenyl group is crucial for this antioxidant activity. sapub.org Studies have shown that these compounds can effectively scavenge various types of free radicals, including DPPH and ABTS radicals. sapub.orgmdpi.com For instance, certain 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles displayed potent antioxidant activities, with some compounds showing better radical scavenging than vitamin C. sapub.orgnih.gov The number and position of hydroxyl groups on the phenyl ring strongly influence the antioxidant capacity. up.pttandfonline.com

Compound/DerivativeAntioxidant ActivityAssay
3,4,5-Trihydroxyphenylacetic acid derivatives More powerful radical scavengers than vitamin C. nih.govABTS and DPPH radical scavenging assays. nih.gov
5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles Potent antioxidant and antiradical activities. sapub.orgDPPH and ABTS radical scavenging assays. sapub.org
Hydroxybenzylidene hydrazines with three OH groups Most effective scavengers of DPPH radicals. mdpi.comDPPH radical scavenging assay. mdpi.com
3,4,5-Trihydroxyphenylacetic acid Most potent radical scavenger among tested phenolic acids. up.pttandfonline.comTotal antioxidant capacity (TAC) assays. up.pttandfonline.com

Despite their antioxidant properties, this compound and related catecholamines can also exhibit pro-oxidative effects under certain conditions. up.pttandfonline.comresearchgate.net This pro-oxidant behavior is dependent on factors such as concentration and the surrounding molecular environment. researchgate.net For example, while acting as a radical scavenger in some assays, dihydroxylated phenolic acids, structurally related to trihydroxyphenylalanine, have been shown to have a pro-oxidant effect in other contexts, leading to an increase in oxidative DNA damage. up.pttandfonline.com The autoxidation of catecholamines can produce reactive oxygen species like hydrogen peroxide and semiquinone radicals, contributing to oxidative stress. researchgate.net This dual nature highlights the complexity of their role in cellular redox balance.

Link to Intracellular Metal Ion Liberation and Cell Death Signaling

The neurotoxic effects of this compound (TOPA) and its related compounds are intricately linked to the disruption of intracellular metal ion homeostasis, particularly involving zinc and iron. Oxidative stress, a hallmark of the activity of these compounds, can trigger the release of metal ions from their intracellular storage proteins. nih.govnih.gov This liberation of "labile" metal ions allows them to participate in cytotoxic reactions, ultimately leading to the activation of cell death signaling cascades. nih.govnih.gov

Research has established a direct connection between oxidative injury and the liberation of zinc from intracellular metalloproteins. nih.gov This release transforms zinc from a structural and catalytic component of proteins into a potent signaling molecule that can trigger cell death pathways. nih.govnih.gov

Similarly, the neurotoxin 6-hydroxydopamine (6-OHDA), a compound structurally and mechanistically related to TOPA, has been shown to liberate iron from the storage protein ferritin. oup.com This release increases the intracellular pool of labile iron, which can then participate in the Fenton reaction. oup.com The metabolism of compounds like 6-OHDA produces hydrogen peroxide, which reacts with the liberated ferrous iron to generate highly reactive hydroxyl radicals. oup.com These radicals cause widespread damage to cellular components, including lipids (lipid peroxidation), DNA, and proteins, culminating in apoptosis. oup.com The autoxidation of 6-OHDA is a significant source of reactive oxygen species (ROS), which is considered a major mechanism of its neurotoxicity. nih.govresearchgate.net This process can be exacerbated by the presence of metal ions, creating a feedback loop of oxidative stress and metal ion-mediated toxicity. oup.comnih.gov

Compound/ProcessAssociated Metal IonConsequence
Oxidative InjuryZinc (Zn²⁺)Liberation from metalloproteins, activation of cell death signaling. nih.govnih.gov
6-hydroxydopamine (6-OHDA)Iron (Fe²⁺/Fe³⁺)Liberation from ferritin, participation in Fenton reaction, generation of hydroxyl radicals, apoptosis. oup.comnih.gov

Modulation of Intracellular Signaling Pathways

Derivatives of this compound are potent modulators of various intracellular signaling pathways, contributing significantly to their neurochemical effects. A primary mechanism is the action of TOPA quinone, the oxidized form of TOPA, as a non-N-methyl-D-aspartate (non-NMDA) receptor agonist, exhibiting kainate-like excitotoxic properties. nih.govnih.govfrontiersin.orgtandfonline.com By activating these glutamate receptors, TOPA quinone can initiate excitotoxic cascades, leading to neuronal cell death. nih.govfrontiersin.orgtandfonline.com

The signaling disruption extends to pathways associated with cell survival and apoptosis. The oxidative stress induced by these compounds is a key trigger for apoptotic cell death. researchgate.net This process often involves the activation of caspases, a family of proteases central to the execution of apoptosis. For instance, the auto-oxidation of 6-OHDA leads to the production of p-quinone, which plays a pivotal role in inducing apoptosis through the activation of caspase-3. nih.govelsevier.es Similarly, enzymatic metabolites derived from processes involving 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) as a cofactor can induce apoptosis associated with an increase in caspase-3 activity. mdpi.com

Furthermore, research has implicated these compounds in the modulation of other critical signaling pathways. In certain cancer cell models, lysyl oxidase-like (LOXL) proteins, which can contain quinone cofactors, have been shown to inhibit Ras/ERK signaling pathways. ku.edu Dopamine (B1211576) receptor signaling, which is closely related, involves a complex network of intracellular messengers. The activation of D1-like dopamine receptors can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). mdpi.com PKA then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which in its phosphorylated state becomes a potent inhibitor of protein phosphatase-1. mdpi.com This cascade represents a significant amplification of the initial dopamine signal and is a key mechanism through which dopamine-related compounds can exert control over cellular function and gene expression, including the induction of transcription factors like c-Fos. mdpi.com

Derivative/ProcessSignaling Pathway ModulatedCellular Outcome
TOPA QuinoneNon-NMDA glutamate receptor activationExcitotoxicity, neuronal cell death. nih.govnih.govfrontiersin.org
6-OHDA (via p-quinone)Caspase-3 activationApoptosis. nih.govelsevier.es
TPQ-dependent enzymesCaspase-3 activationApoptosis. mdpi.com
LOXL proteinsRas/ERK pathwayInhibition of signaling (in specific cancer cells). ku.edu
Dopamine receptor signalingPKA/DARPP-32 pathwayModulation of protein phosphorylation, gene expression (e.g., c-Fos). mdpi.com

Enzyme Interactions and Inhibitory Studies

Inhibition of Copper Amine Oxidases

Copper amine oxidases (CAOs) are a class of enzymes that are crucial for the metabolism of primary amines. nih.gov These enzymes are distinguished by the presence of a copper ion and a covalently bound 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor, which is derived from the post-translational modification of a tyrosine residue. nih.govresearchgate.net The unique structure of the TPQ cofactor makes CAOs a target for specific inhibitors.

Mechanism-based inactivators are substrate analogs that, upon being processed by the enzyme's catalytic machinery, form a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. nih.govresearchgate.net In the context of copper amine oxidases, these inactivators often target the reactive TPQ cofactor. nih.gov The process typically involves the inactivator binding to the active site, followed by enzymatic conversion into a "killer" product that then permanently modifies the enzyme. nih.gov This covalent modification can occur on the quinone cofactor itself or on a nearby amino acid residue within the active site. nih.gov

The general mechanism for the oxidative deamination of primary amines by CAOs follows a ping-pong mechanism, which involves the formation of covalent intermediates between the TPQ cofactor and the amine substrate. nih.gov Mechanism-based inhibitors exploit this catalytic cycle to achieve irreversible inhibition.

The development of selective inhibitors for copper amine oxidases is an active area of research, with the goal of targeting specific CAOs involved in various physiological and pathological processes. nih.gov Striking differences in the selectivity and rates of inactivation have been observed with various substrate analogs tested against CAOs from different sources, including mammalian, plant, bacterial, and fungal enzymes. nih.gov

This selectivity appears to arise from subtle differences in the active site architecture of different CAOs. nih.gov For instance, structural modeling of inhibitors in a Schiff base linkage with the TPQ cofactor in different amine oxidases has revealed significant variations in the interactions between the bound inhibitor and surrounding amino acid residues, which is consistent with the observed differences in their inhibitory activities. nih.gov These findings underscore the feasibility of designing highly selective inhibitors for specific copper amine oxidases. nih.gov

Inhibitor TypeTarget Enzyme(s)General Mechanism of ActionReference
Mechanism-Based InactivatorsCopper Amine OxidasesFormation of a reactive species that covalently modifies the TPQ cofactor or active site residues, leading to irreversible inactivation. nih.gov
Selective Substrate AnalogsVarious Copper Amine OxidasesDifferential binding and interaction with active site residues surrounding the TPQ cofactor, leading to selective inhibition. nih.gov

Modulation of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). It catalyzes the oxidation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to dopaquinone (B1195961). Research has shown that 2,4,5-trihydroxyphenylalanine (a related isomer) is also a substrate for tyrosinase. nih.gov The oxidation of this compound by tyrosinase results in the formation of o-topaquinone. nih.gov

The reaction kinetics reveal that at a physiological pH of 7.0, the resulting topaquinone (B1675334) undergoes further non-enzymatic reactions, including cyclization to form dopachrome, with a first-order rate constant. nih.gov The specific rate constants for these reactions have been determined through techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). nih.gov

SubstrateEnzymeProductpH DependenceKinetic Constant (pH 7.0)
2,4,5-TrihydroxyphenylalanineTyrosinaseo-Topaquinone--
o-Topaquinone(Non-enzymatic)DopachromeCyclization is pH-dependentkapp = 4.83 x 10-5 s-1

Interactions with Monoamine Oxidases (MAOs)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Studies on analogues of 3,4,5-Trihydroxyphenylalanine, such as L-3,4-dihydroxyphenylalanine (L-DOPA), have demonstrated inhibitory effects on monoamine oxidase. L-DOPA has been found to inhibit type A monoamine oxidase (MAO-A) in a noncompetitive and reversible manner. nih.gov The apparent inhibition constants (Ki) for both L-DOPA and its D-isomer have been determined. nih.gov Furthermore, structure-activity relationship studies have indicated that the presence of both an amino and a carboxyl group at the alpha-position is crucial for the inhibitory activity. nih.gov While type B monoamine oxidase (MAO-B) is also inhibited by L-DOPA, it is to a lesser extent than MAO-A. nih.gov

CompoundEnzyme TargetType of InhibitionApparent Ki (µM)
L-DOPAMAO-ANoncompetitive, Reversible154
D-DOPAMAO-ANoncompetitive, Reversible133
L-DOPAMAO-BLess sensitive inhibitionNot specified

Decarboxylase Inhibition Effects

Aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, is the enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). nih.gov The inhibition of this enzyme is a key therapeutic strategy in the management of Parkinson's disease to prevent the peripheral conversion of L-DOPA. While the direct inhibitory effect of this compound on DOPA decarboxylase is not extensively documented in the provided search results, the study of this enzyme's interactions with its primary substrate, DOPA, reveals a complex series of reactions. nih.gov The catalytic process involves multiple observable steps with distinct intermediates, and a competing transamination reaction can lead to enzyme inactivation. nih.gov The ratio of decarboxylation to transamination has been estimated to be approximately 1200:1. nih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Cofactor Biogenesis Mechanisms

The biosynthesis of 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ), a redox-active cofactor, is a remarkable example of post-translational modification. nih.gov It is formed from a strictly conserved tyrosine residue located within the active site of copper-containing amine oxidases (CAOs). nih.govwikipedia.org This transformation is a self-processing, autocatalytic event that requires the presence of the apoenzyme, molecular oxygen, and a copper (II) ion. nih.govcapes.gov.br The entire process is a six-electron oxidation of the tyrosine residue. nih.gov

The proposed mechanism for TPQ biogenesis involves several key steps:

Initial Tyrosine Oxidation : The process begins with the copper-dependent oxidation of the precursor tyrosine residue's side chain to form a dopaquinone (B1195961) intermediate. acs.org

Hydroxylation : A crucial step involves the addition of a water molecule to the dopaquinone intermediate. acs.org While early models presumed this occurred via simple autoxidation, studies have shown that in solution, this water addition does not happen spontaneously. Instead, it is likely catalyzed within the enzyme's active site, possibly by the bound copper ion, highlighting a unique role for the enzyme environment. acs.org It has been demonstrated through isotopic labeling studies that the C2 oxygen of the final TPQ molecule originates from water, not from molecular oxygen. researchgate.net

Ring Flip and Second Oxidation : The resulting benzenetriol intermediate (2,4,5-trihydroxyphenylalanine, or TPQred) undergoes a ring flip of approximately 180°. mdpi.com This positions the ring for a final oxidation step.

Final Quinone Formation : The reduced TPQ (TPQred) is oxidized to the mature TPQ cofactor, a reaction coupled with the reduction of molecular oxygen to hydrogen peroxide. mdpi.com Model studies suggest that the copper ion's primary role after the initial dopa formation is to catalyze the quinonization steps. nih.gov

Substrate-Enzyme Binding and Catalytic Cycle Studies of TPQ-Dependent Enzymes

TPQ-dependent enzymes, primarily copper amine oxidases (CAOs), catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concurrent production of ammonia (B1221849) and hydrogen peroxide. mdpi.comrsc.org The catalytic mechanism follows a classic ping-pong kinetic model, which is divided into two distinct half-reactions. mdpi.comnih.gov

Reductive Half-Reaction:

Substrate Binding and Schiff Base Formation : The catalytic cycle is initiated when a primary amine substrate binds to the active site. The amine's nucleophilic nitrogen attacks the C5 carbonyl carbon of the TPQ cofactor, forming a covalent substrate Schiff base intermediate. researchgate.netresearchgate.net Studies with the inhibitor tranylcypromine (B92988) suggest that the protonated form of the amine is the preferred substrate for the wild-type enzyme. portlandpress.com

Proton Abstraction and Tautomerization : A highly conserved aspartate residue acts as the active site's catalytic base, abstracting a proton from the substrate's α-carbon. nih.govresearchgate.net This leads to tautomerization, converting the substrate Schiff base into a product Schiff base. researchgate.netnih.gov

Hydrolysis and Product Release : The product Schiff base is then hydrolyzed, releasing the aldehyde product and leaving the cofactor in a 2-electron reduced aminoquinol (B1667108) form (TPQamq). researchgate.netresearchgate.net

Oxidative Half-Reaction:

Re-oxidation of the Cofactor : The reduced aminoquinol cofactor must be regenerated. Molecular oxygen binds in a hydrophobic pocket within the active site. escholarship.org

Electron Transfer and Product Formation : The re-oxidation process involves a series of electron transfers. An electron is transferred from the aminoquinol to oxygen, generating a semiquinone radical intermediate (TPQsq) and superoxide. mdpi.comescholarship.org The transfer of a second electron and two protons results in the formation of an iminoquinone intermediate and hydrogen peroxide. mdpi.comescholarship.org

Final Hydrolysis and Regeneration : The iminoquinone is hydrolyzed to release ammonia, thereby regenerating the active TPQ cofactor, which is ready for another catalytic cycle. researchgate.net

The mobility and positioning of the TPQ cofactor are critical for catalysis. Hydrogen bonding interactions between the O4 of TPQ, a conserved tyrosine residue (distinct from the precursor tyrosine), and the catalytic aspartate base help maintain the cofactor in the optimal "off-copper" conformation, preventing its direct ligation to the copper ion which would render it inactive. nih.gov

Structure-Activity Relationships of 3,4,5-Trihydroxyphenylalanine Analogs and Derivatives

Analogs of this compound (TOPA) have been investigated for their interactions with various receptors, particularly glutamate (B1630785) receptors, which are crucial in neurotransmission.

Research has shown that 2,4,5-trihydroxyphenylalanine (also referred to as 6-hydroxy-DOPA or TOPA) itself exhibits activity at glutamate receptors. When applied to rat cortical neurons, TOPA elicits currents that are effectively blocked by non-N-methyl-D-aspartate (non-NMDA) receptor antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). nih.gov Conversely, the NMDA antagonist D,L-2-amino-5-phosphonovalerate (APV) has only a weak effect, indicating that TOPA functions as a glutamatergic agonist with a preference for non-NMDA receptors. nih.gov Further studies confirmed that the pharmacological activity depends on the oxidation of TOPA in solution, tentatively identified as TOPA quinone, which acts as both a non-NMDA agonist and a neurotoxin. nih.govwiley.com

Structure-activity relationship studies on a series of hydroxyphenylalanine derivatives have provided insights into the structural requirements for binding to α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors, a subtype of non-NMDA receptors. The introduction of nitro groups to the phenyl ring significantly influences activity. Highly acidic dinitro-hydroxyphenylalanines were found to be the most potent inhibitors of [3H]AMPA binding. acs.org

CompoundReceptor Binding Inhibition ([3H]AMPA IC50)Receptor SelectivityActivity Profile
2,4,5-Trihydroxyphenylalanine (TOPA) -Preferential for non-NMDA receptorsAgonist nih.govnih.gov
3-Hydroxy-2,4-dinitro-dl-phenylalanine ≈ 5 µMAMPA >> KainateAMPA-like Agonist acs.org
2-Hydroxy-3,5-dinitro-dl-phenylalanine ≈ 25 µMAMPA >> KainateAntagonist acs.org
dl-Willardiine 2 µMAMPA >> Kainate-
5-Nitro-dl-willardiine 0.2 µMAMPA >> Kainate-
o- and m-Tyrosine Inactive--

This table summarizes the receptor binding affinities and functional properties of this compound and related analogs at glutamate receptors, based on available research data. acs.org

The unique TPQ cofactor in copper amine oxidases (CAOs) makes these enzymes a target for specific inhibitors. qmul.ac.uk Analogs of this compound and its substrates have been developed as inactivators.

Mechanism-based inactivators, which are chemically transformed by the enzyme into a reactive species that covalently modifies the active site, have been a key area of study. Aryl 2,3-butadienamine analogs, for instance, serve as potent inactivators of Arthrobacter globiformis amine oxidase (AGAO). nih.gov Crystallographic studies have shown that these compounds form a covalent adduct with the amino group of the substrate-reduced TPQ cofactor. nih.gov The potency of these inhibitors can be fine-tuned by altering the aryl substituent. For example, replacing a phenyl group with a phenoxy group in one analog resulted in a four-fold increase in inhibition potency (lower IC50), which was attributed to a favorable binding interaction between the phenoxy oxygen and the enzyme's active site. nih.gov

Another class of inhibitors includes propargylamines and their derivatives. Homopropargylamine has been identified as a new inactivator motif for bovine plasma amine oxidase (BPAO), showing greater potency than other related compounds. acs.org

The development of selective inhibitors is crucial. Studies with a family of 4-(aryloxy)-2-butynamines against six different CAOs revealed striking differences in potency despite similar structures, highlighting the potential for achieving selectivity. researchgate.net These inhibitors were found to act via a novel mechanism involving the covalent attachment of their turnover product, an α,β-unsaturated aldehyde, to the reduced TPQ cofactor. researchgate.net

Inhibitor ClassExample Compound(s)Target Enzyme(s)Mechanism of ActionKey Finding
Aryl 2,3-Butadienamines 5-phenoxy-2,3-pentadienylamine (POPDA), 6-phenyl-2,3-hexadienylamine (PHDA)Arthrobacter globiformis amine oxidase (AGAO)Covalent adduct formation with reduced TPQ. nih.govPhenoxy substituent increases potency ~4-fold over phenyl. nih.gov
Propargylamines Homopropargylamine, 1-amino-2,3-butadieneBovine plasma amine oxidase (BPAO)Inactivation of the enzyme. acs.org1-amino-2,3-butadiene is a more potent inactivator than homopropargylamine. acs.org
4-(Aryloxy)-2-butynamines 4-(2-naphthyloxy)-2-butyn-1-amine, 4-(4-methylphenoxy)-2-butyn-1-amineVarious Copper Amine Oxidases (CAOs)Covalent attachment of turnover product to reduced TPQ. researchgate.netPotency varies significantly with aryl substituent, allowing for selectivity. researchgate.net
Reversible Inhibitors Tranylcypromine (TCP)E. coli amine oxidase (ECAO)Forms a reversible adduct with TPQ, analogous to the substrate Schiff base. portlandpress.comBinding is pH-dependent and relies on the protonation state of the inhibitor and the active-site base. portlandpress.com

This table provides an overview of different classes of inhibitors targeting TPQ-dependent enzymes, their mechanisms, and key structure-activity relationship findings.

The phenolic structure of this compound suggests inherent antioxidant properties. Research into its derivatives confirms this potential and elucidates the structural features necessary for potent activity.

A study on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated significant antioxidant capabilities. nih.gov These compounds were evaluated using various in vitro models, including ABTS and DPPH radical scavenging assays and anti-lipid peroxidation tests (FTC and TBA methods). Many of the synthesized compounds proved to be more powerful radical scavengers than the standard antioxidant vitamin C and showed efficacy comparable to Trolox. nih.gov

Key structural features that contribute to antioxidant efficacy were identified:

Number of Phenolic Hydroxyls : The inhibitory activity against lipid peroxidation was shown to be highly dependent on the number of phenolic hydroxyl groups. The 3,4,5-trihydroxy (galloyl) moiety is a well-known feature of potent antioxidants like gallic acid and is critical for this activity. nih.govresearchgate.net

N-Substituent in Amide Derivatives : For amide derivatives, the nature of the N-arylalkyl group also played a role. The length of the methylene (B1212753) linker between the amide and the aryl group influenced the anti-lipid peroxidation activity. nih.gov

Conjugation : A conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine (B1211576) was found to be an exceptionally powerful antioxidant, with activity comparable to the synthetic antioxidant propyl gallate across all four tested models. nih.govresearchgate.net This highlights the synergistic potential of combining two known antioxidant pharmacophores.

Interestingly, the study found no direct correlation between radical scavenging ability and anti-lipid peroxidation activity, suggesting that different structural attributes may govern these distinct antioxidant mechanisms. nih.gov The ability of polyphenols to form o-quinone intermediates is a key part of their oxidation mechanism when acting as antioxidants. researchgate.net

Advanced Analytical Methodologies in 3,4,5 Trihydroxyphenylalanine Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-performance liquid chromatography (HPLC) stands as a primary technique for the isolation and measurement of 3,4,5-Trihydroxyphenylalanine (TOPA). This powerful analytical tool allows researchers to separate TOPA from complex mixtures, such as those derived from biological sources. nih.gov The fundamental principle of chromatography involves the separation of components from a mixture as they are carried by a mobile phase through a stationary phase. whitman.edu Various chromatographic methods, including column chromatography, ion-exchange chromatography, and affinity chromatography, are utilized for protein and compound purification based on characteristics like size, charge, and binding affinity. nih.govbioanalysis-zone.com

In the context of TOPA research, reversed-phase HPLC is frequently employed. This method separates molecules based on their hydrophobicity. A common setup involves a C18 column and a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile. acs.org The product of a reaction mixture containing TOPA can be subjected to a reversed-phase HPLC column and eluted with a gradient of aqueous acetonitrile. acs.org

For the sensitive detection of TOPA and related catecholamines, HPLC is often coupled with electrochemical detection (HPLC-ECD). nih.govantecscientific.com This combination is highly effective for analyzing electroactive compounds, which can be oxidized or reduced. antecscientific.com The electrochemical detector measures the current generated from these reactions, allowing for highly sensitive and selective quantification of analytes. amuzainc.com HPLC-ECD is a preferred method for the analysis of various neurotransmitters and has been used to detect dopamine (B1211576) and serotonin (B10506) in biological samples. amuzainc.comdntb.gov.ua The sensitivity of this technique is remarkable, with the capability of detecting compounds in the femtomole (10⁻¹⁵ M) range. amuzainc.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has also been utilized for the identification of TOPA in biological tissues. dntb.gov.ua

Table 1: Chromatographic Methods in TOPA Research

TechniqueSeparation PrincipleDetection MethodApplication
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase. nih.govUV-Vis, Electrochemical (ECD), Mass Spectrometry (MS)Separation and quantification of TOPA and related compounds in biological and synthetic mixtures. acs.orggoogle.com
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. whitman.eduMass Spectrometry (MS)Identification of TOPA in biological extracts. dntb.gov.ua
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. nih.govVisualization under UV light or with staining reagents.A simpler method for monitoring reactions and assessing purity. nih.gov

Spectroscopic Characterization of Intermediates and Adducts (e.g., Resonance Raman, Mass Spectrometry)

Spectroscopic methods are crucial for elucidating the structures of intermediates and adducts of this compound (TOPA). Mass spectrometry (MS) is a key technique for identifying and characterizing TOPA and its derivatives. mdpi.com It can be used to compare the molecular weight of a protein with the predicted mass from its DNA/RNA sequence, which helps in confirming the presence of post-translational modifications like the conversion of tyrosine to TOPA. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used to assess sample purity and the extent of hydroxylation in peptides containing TOPA. acs.org Tandem mass spectrometry (MS/MS) is employed for peptide sequencing, which can confirm the incorporation of TOPA into a peptide chain. acs.orgresearchgate.net The analysis of spectra obtained by mass spectrometry provides information on protein profiling, peptide mapping, and quantification. mdpi.com

While not explicitly detailed in the provided search results for TOPA, Resonance Raman spectroscopy is a powerful technique for studying the vibrational properties of molecules and could be applied to investigate the TOPA quinone cofactor.

Emerging Research Directions and Translational Perspectives Non Clinical Focus

Elucidating Undiscovered Biosynthetic Precursors and Pathways

The known biosynthetic pathways to TOPA primarily involve the hydroxylation of existing amino acids. The most well-documented enzymatic route is the tyrosinase-mediated hydroxylation of 3,4-dihydroxyphenylalanine (DOPA), which itself is a product of tyrosine hydroxylation. nih.govnih.gov This reaction proceeds sequentially, with tyrosinase acting on peptidyl-tyrosine to form DOPA, and subsequently on peptidyl-DOPA to yield TOPA. nih.gov This process has been observed in vitro with peptides related to mussel adhesive proteins. nih.govnih.gov

Another significant pathway is the post-translational modification of a specific tyrosine residue within copper amine oxidases (CAOs) to form the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. acs.orgresearchgate.netacs.org This is a self-catalytic process that requires the presence of copper and molecular oxygen. acs.orgresearchgate.net

Beyond these enzymatic routes, non-enzymatic synthesis of TOPA through the autoxidation of DOPA has been demonstrated under physiological conditions. nih.govacs.org This conversion is pH-dependent, with the formation of TOPA and its quinone being more favorable at physiological pH. nih.gov The presence of ascorbic acid has also been shown to promote the formation of 5-OH-DOPA during the enzymatic oxidation of DOPA. medicaljournalssweden.se

The existence of alternative biosynthetic pathways for natural products, such as those for vitamin C, suggests that other, yet undiscovered, routes to TOPA may exist in nature. nih.gov Research into the metabolic pathways of various organisms, particularly those that utilize TOPA, may reveal novel enzymes and precursors.

Table 1: Known and Postulated Biosynthetic Routes to 3,4,5-Trihydroxyphenylalanine

Pathway TypePrecursor(s)Key Enzyme/ConditionProductOrganism/System
Enzymatic 3,4-Dihydroxyphenylalanine (DOPA)TyrosinaseThis compound (TOPA)In vitro (mussel adhesive protein related peptides)
Post-translational Modification Tyrosine residueCopper Amine Oxidase (self-catalytic), Copper, O22,4,5-Trihydroxyphenylalanine quinone (TPQ)Organisms with Copper Amine Oxidases
Non-enzymatic 3,4-Dihydroxyphenylalanine (DOPA)Autoxidation at physiological pHThis compound (TOPA) and TOPA quinoneIn vitro
Postulated Alternative UnknownUnknown enzymesThis compound (TOPA)Various organisms

Exploring Broader Physiological and Pathophysiological Roles in Model Systems

The biological activities of TOPA and its derivatives are being explored in a variety of model systems, revealing a spectrum of physiological and pathophysiological roles.

In the nervous system, TOPA and its oxidized form, TOPA quinone, are recognized as potent neurotoxic agents. researchgate.netnih.govscispace.com Studies have shown that TOPA quinone acts as a non-N-methyl-D-aspartate (non-NMDA) glutamatergic agonist, and its neurotoxicity can be blocked by antagonists of the AMPA receptor. researchgate.netnih.gov This suggests a potential role for TOPA in excitotoxic neuronal cell death. nih.gov Furthermore, research in sea anemones has indicated that TOPA may function as a neurotransmitter or neuromodulator, suggesting a broader role in neuronal signaling beyond toxicity. biologists.com

In marine invertebrates, TOPA-containing polypeptides have been identified in the blood cells of ascidians (sea squirts). mdpi.comnih.gov These molecules are believed to contribute to the formation of a protective hemostat at sites of injury. nih.gov The pyrogallol (B1678534) moiety of TOPA is involved in the crosslinking of proteins in the tunic, the protective outer layer of ascidians, contributing to its mechanical strength. mdpi.com This points to a role for TOPA in the innate immunity and wound healing processes of these organisms. mdpi.comnih.govresearchgate.netfrontiersin.orgfrontiersin.org

The elevation of semicarbazide-sensitive amine oxidase (SSAO) activity, which utilizes a TPQ cofactor, has been observed in conditions like atherosclerosis and diabetes, suggesting a potential link between TOPA-related enzyme activity and these diseases. wikipedia.org

Table 2: Observed Physiological and Pathophysiological Roles of this compound in Model Systems

Model SystemRoleFinding
Rodent Brain NeurotoxicityTOPA quinone is a non-NMDA glutamatergic agonist and can induce neuronal cell death. researchgate.netnih.gov
Sea Anemones Neurotransmission/NeuromodulationTOPA is considered a putative neurotransmitter or neuromodulator. biologists.com
Ascidians Innate Immunity/Wound HealingTOPA-containing polypeptides are involved in hemostat formation. nih.gov
Ascidians Structural ComponentThe pyrogallol group of TOPA contributes to the crosslinking and mechanical strength of the tunic. mdpi.com
Various Tissues Disease AssociationElevated activity of SSAO (with a TPQ cofactor) is linked to atherosclerosis and diabetes. wikipedia.org

Rational Design of Targeted Modulators for Biochemical Probes

The unique reactivity of TOPA and its involvement in key biological processes make it an attractive target for the rational design of modulators and biochemical probes.

One area of application is in the development of bio-inspired materials. For instance, the adhesive properties of TOPA have been harnessed in the rational design of heparin-mimetic magnetic nanoparticles, where TOPA serves as a biological adhesive. This approach has potential applications in targeted drug delivery and tissue engineering.

The enzymes that metabolize TOPA or utilize its derivatives as cofactors are also prime targets for modulator design. Research has focused on developing inhibitors for copper-containing amine oxidases (CAOs), which have a TPQ cofactor derived from TOPA. nih.govresearchgate.netresearchgate.net The design of such inhibitors, including substrate analogs, can lead to the development of selective probes to study the function of these enzymes in various physiological and pathological contexts. nih.gov

Furthermore, the development of fluorescent probes is a powerful tool for studying the localization and dynamics of biomolecules. While specific fluorescent probes for free TOPA are still in early stages of development, the principles of designing probes for other reactive species and enzyme active sites can be applied. illinois.edursc.orgmdpi.comnih.govmdpi.com For example, probes based on the protection-deprotection of key functional groups could be designed to react specifically with the pyrogallol moiety of TOPA, leading to a fluorescent signal.

Synthetic Biology Approaches for Production and Enzyme Engineering

The production of TOPA and its derivatives through synthetic biology and enzyme engineering is an emerging field with significant potential. While the direct microbial production of TOPA has not been extensively reported, the foundational technologies for its synthesis are being established.

Metabolic engineering of microorganisms, such as E. coli, for the overproduction of aromatic amino acids like tyrosine, the precursor to TOPA, is well-documented. nih.govnih.govfrontiersin.org These engineered strains can serve as a platform for the introduction of heterologous enzymes, such as tyrosinase, to create a synthetic pathway for TOPA production.

Enzyme engineering, particularly the directed evolution of tyrosinase, offers a promising avenue for enhancing TOPA synthesis. researchgate.netvtt.fiscience.gov By modifying the active site of tyrosinase, it may be possible to improve its catalytic efficiency and specificity for the conversion of DOPA to TOPA, while minimizing unwanted side reactions. acs.orgacs.org The goal would be to develop tyrosinase variants with a higher ratio of DOPA-hydroxylating to DOPA-oxidizing activity.

These synthetic biology and enzyme engineering strategies could provide a sustainable and scalable source of TOPA for research and biotechnological applications, overcoming the limitations of chemical synthesis or extraction from natural sources.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3,4,5-Trihydroxyphenylalanine in biological samples?

  • Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid for separation. Confirm identity via mass spectrometry (MS) in positive ion mode, observing the molecular ion [M+H]⁺ at m/z 214.1. Structural validation requires ¹H NMR (δ 6.7–7.1 ppm for aromatic protons, δ 3.0–3.5 ppm for CH₂ groups) and ¹³C NMR (aromatic carbons at 115–125 ppm). Include antioxidants (e.g., 1 mM EDTA) in buffers to prevent oxidation during analysis .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store lyophilized powder at –20°C under inert gas (argon or nitrogen). For aqueous solutions, use pH 5–6 buffers with 1 mM ascorbic acid to inhibit autoxidation. Avoid exposure to light, strong acids/bases, and transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze quinone formation. Verify stability via periodic HPLC analysis over 24–72 hours .

Q. What synthetic or biosynthetic routes produce this compound?

  • Methodology : Nonenzymatic synthesis involves incubating 3,4-dihydroxyphenylalanine (DOPA) in physiological buffers (pH 7.4, 37°C) with trace Fe²⁺/Cu⁺ to catalyze hydroxylation. Biosynthetically, recombinant copper amine oxidases (e.g., Hansenula polymorpha) auto-catalyze post-translational modification of tyrosine residues to form topa quinone (TPQ), a derivative of this compound .

Advanced Research Questions

Q. How does this compound function as a cofactor (TPQ) in copper-dependent amine oxidases?

  • Methodology : Express recombinant amine oxidase in Saccharomyces cerevisiae and purify via affinity chromatography. Use site-directed mutagenesis (e.g., active-site histidine residues) to disrupt copper binding. Monitor TPQ biogenesis via UV-Vis spectroscopy (λₘₐₓ = 480 nm for quinone) and validate with LC-MS. Chelate copper with bathocuproine disulfonate to confirm metal-dependent cofactor maturation .

Q. What experimental models elucidate the neurotoxic effects of this compound?

  • Methodology : Treat primary cortical neuron cultures (chicken or rat) with 100–500 μM this compound for 24–48 hours. Measure excitotoxicity via intracellular Ca²⁺ influx (Fluo-4 AM dye) and mitochondrial membrane potential (JC-1 assay). Block non-NMDA receptors with CNQX (10 μM) to isolate toxicity mechanisms. Quantify topa quinone using electrochemical detection coupled with HPLC .

Q. How does this compound contribute to bioadhesive proteins in marine organisms?

  • Methodology : Extract polypeptides from ascidian blood cells (Molgula manhattensis) via acid hydrolysis. Use Edman degradation and MALDI-TOF MS to identify residues. Assess adhesive properties with atomic force microscopy (AFM) and shear stress assays. Compare oxidative cross-linking rates (via catechol oxidase activity) with synthetic peptides lacking this compound .

Q. What strategies mitigate oxidation artifacts in studies of this compound?

  • Methodology : Perform experiments under anaerobic conditions (glovebox with O₂ < 1 ppm). Add superoxide dismutase (100 U/mL) and catalase (200 U/mL) to scavenge reactive oxygen species. Characterize oxidation products (e.g., topa quinone) using cyclic voltammetry (–0.5 to +0.8 V vs. Ag/AgCl) and compare with synthetic standards .

Q. How do metal ions modulate the redox activity of this compound in enzymatic systems?

  • Methodology : Titrate Cu²⁺ or Fe³⁺ (0–100 μM) into solutions of this compound and monitor redox cycling via electron paramagnetic resonance (EPR) spectroscopy. Use stopped-flow kinetics to measure quinone formation rates. Compare metal-binding affinities with isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.